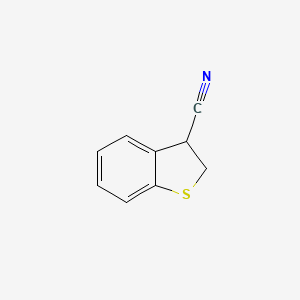

2,3-Dihydro-1-benzothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

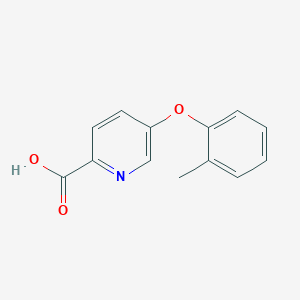

“2,3-Dihydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the molecular formula C9H7NS . It’s a derivative of benzothiophene, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2,3-Dihydro-1-benzothiophene-3-carbonitrile”, often involves heterocyclization of various substrates . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1-benzothiophene-3-carbonitrile” consists of a benzothiophene ring with a carbonitrile group attached . The InChI code for this compound is 1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 .Physical And Chemical Properties Analysis

“2,3-Dihydro-1-benzothiophene-3-carbonitrile” is a liquid at room temperature . It has a molecular weight of 161.22 .Scientific Research Applications

Regioselective Synthesis and Functionalization

- Regioselective Synthesis of C3 Alkylated and Arylated Benzothiophenes : Benzothiophenes are pivotal heterocyclic constituents in molecules relevant to society, addressing modern medical challenges. A novel precursor, benzothiophene S-oxides, facilitates C3-functionalization of benzothiophenes via an interrupted Pummerer reaction, offering a metal-free, mild condition process for creating C3-arylated and -alkylated benzothiophenes with complete regioselectivity (Shrives et al., 2017).

Electrochromic Properties and Polymer Science

- Synthesis of Electrochromic Polymers : The electrochemical synthesis of new furan-carbonitrile derivatives demonstrates their utility in creating homopolymers and copolymers with distinct electrochromic properties. These findings suggest applications in electronic display devices due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).

Advanced Glycation End Product Inhibition

- In Vitro Pentosidine Formation Inhibition : Compounds derived from 3-(3-cyanopropylthio)[1]benzothiophene-2-carbonitrile were synthesized and evaluated for their ability to inhibit the formation of pentosidine, an advanced glycation end product. This suggests potential therapeutic applications in managing diseases associated with AGEs (Okuda et al., 2014).

Organic Photovoltaics and Semiconductor Research

- Organic Solar Cells Improvement : Benzothiophene-incorporated acceptors show significant improvements in open-circuit voltage and short-circuit current density in nonfullerene organic solar cells. This highlights the role of benzothiophene derivatives in enhancing the efficiency of photovoltaic devices through end group manipulation (Chang et al., 2019).

Antibacterial Applications

- Synthesis and Antibacterial Activity of Schiff Bases : Thiophene-3-carbonitrile-containing Schiff bases, synthesized under microwave irradiation, exhibited significant antibacterial activity. This showcases the potential of such derivatives in developing new antibacterial agents (Khan et al., 2013).

properties

IUPAC Name |

2,3-dihydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYAQOABCMAHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzothiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)

![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)